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Compound of Interest

Compound Name: NSC 109555

Cat. No.: B225799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay results for NSC
109555, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document

summarizes key quantitative data, details experimental methodologies, and visualizes relevant

biological pathways and workflows to support further research and development efforts.

Executive Summary
NSC 109555 is an ATP-competitive inhibitor of Chk2, a critical serine/threonine kinase involved

in the DNA damage response pathway. Identified through high-throughput screening, this bis-

guanylhydrazone compound has demonstrated high potency and selectivity for Chk2, making it

a valuable tool for cancer research. This guide consolidates the available in vitro kinase assay

data for NSC 109555, offering a centralized resource for understanding its inhibitory activity

and mechanism of action.

Data Presentation: Kinase Inhibition Profile of NSC
109555
The inhibitory activity of NSC 109555 has been evaluated against a panel of protein kinases.

The following tables summarize the available quantitative data, primarily focusing on the half-

maximal inhibitory concentration (IC50) values, which represent the concentration of the

compound required to inhibit 50% of the kinase activity in vitro.
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Table 1: Primary Target and Key Off-Target Kinase Inhibition by NSC 109555

Kinase Target IC50 (nM) Inhibition Class Notes

Chk2 200 - 240[1] ATP-Competitive
Primary target; potent

inhibition.

Brk 210[1] -
Significant off-target

activity.

c-Met 6,000[1] -
Moderate off-target

activity.

IGFR 7,400[1] -
Moderate off-target

activity.

LCK 7,100[1] -
Moderate off-target

activity.

Table 2: Selectivity Profile of NSC 109555

Kinase Inhibition Status Notes

Chk1 Highly Selective

IC50 for Chk1 is significantly

greater than for Chk2,

indicating high selectivity.

Panel of 16-20 other kinases Generally Selective

Exhibited high selectivity

against a panel of other

kinases (specific data not fully

available in public sources).

Note: While it is documented that NSC 109555 was tested against a broader panel of kinases,

the comprehensive quantitative data for each kinase in the panel is not readily available in the

public domain. The information presented here is based on the available literature.
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The following protocols are based on methodologies reported for the in vitro kinase assays

used to characterize NSC 109555 and similar compounds.

In Vitro Chk2 Kinase Assay (Fluorescence-Based)
This assay measures the phosphorylation of a specific substrate by Chk2, and the inhibition of

this process by NSC 109555.

Materials:

Recombinant human Chk2 enzyme

Fluorescently labeled Chk2 substrate (e.g., a peptide with a fluorescent tag)

ATP (Adenosine triphosphate)

NSC 109555 (dissolved in DMSO)

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35,

0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

96-well or 384-well assay plates

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of NSC 109555 in DMSO. Further dilute the

compound in the kinase assay buffer to the desired final concentrations.

Reaction Setup: In each well of the assay plate, add the following components in order:

Kinase assay buffer

NSC 109555 at various concentrations (or DMSO for control wells)

Recombinant Chk2 enzyme

Fluorescently labeled Chk2 substrate
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Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP

concentration should be at or near the Km for Chk2 to ensure competitive inhibition can be

accurately measured.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period

(e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the

linear range.

Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA) and measure

the fluorescence signal using a plate reader. The degree of substrate phosphorylation is

proportional to the fluorescence intensity.

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of NSC
109555 relative to the DMSO control. Plot the percent inhibition against the logarithm of the

inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the

IC50 value.

Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the ATM-Chk2 signaling pathway, a critical component of the

cellular response to DNA double-strand breaks, and highlights the point of inhibition by NSC
109555.
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Caption: The ATM-Chk2 signaling pathway and the inhibitory action of NSC 109555.
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Experimental Workflow Diagram
This diagram outlines the key steps in the in vitro kinase assay used to determine the inhibitory

potency of NSC 109555.
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Caption: A generalized workflow for an in vitro fluorescence-based kinase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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